molecular formula C9H11ClO2S B1518716 (3,4-Dimethylphenyl)methanesulfonyl chloride CAS No. 1000350-12-8

(3,4-Dimethylphenyl)methanesulfonyl chloride

Cat. No.: B1518716
CAS No.: 1000350-12-8
M. Wt: 218.7 g/mol
InChI Key: TZWXEACSEOFCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,4-Dimethylphenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C9H11ClO2S . It is used in various chemical reactions as a reagent .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Methanesulfonyl chloride, a compound similar to “this compound”, is highly reactive and is a precursor to many compounds. It is an electrophile, functioning as a source of the “CH3SO2+” synthon .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Preparation of Methanesulfonyl Derivatives : A method for preparing methanesulfonyl chloride-d3 involves the anhydrous chlorination of dimethyl sulfoxide-d6, highlighting the synthesis and use of sulfonated compounds in chemical research (Kazuhiko Hanai & Takachiyo Okuda, 1977).
  • Sulfenyletherification Method : A technique using dimethyl sulfoxide/oxalyl chloride for sulfenyletherification of unsaturated alcohols showcases the functionalization of compounds via sulfonyl chloride intermediates (Yang Gao et al., 2018).

Molecular Structure and Analysis

  • Molecular Structure Studies : Research on the molecular structure of methanesulfonyl chloride by electron diffraction provides fundamental insights into the geometry and electronic structure of sulfonyl chloride compounds, which can be crucial for understanding their reactivity and applications (M. Hargittai & I. Hargittai, 1973).

Atmospheric Chemistry

  • Oxidation Products of Dimethyl Sulfide : Studies on the atmospheric oxidation of dimethyl sulfide and its derivatives, such as methanesulfonic acid, provide insights into the environmental and atmospheric chemistry of sulfur-containing compounds (Artur Mardyukov & P. Schreiner, 2018).

Safety and Hazards

“(3,4-Dimethylphenyl)methanesulfonyl chloride” is classified as dangerous. It may be corrosive to metals, toxic if swallowed or inhaled, harmful in contact with skin, and may cause severe skin burns and eye damage .

Mechanism of Action

Properties

IUPAC Name

(3,4-dimethylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWXEACSEOFCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656496
Record name (3,4-Dimethylphenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000350-12-8
Record name (3,4-Dimethylphenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dimethylphenyl)methanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
(3,4-Dimethylphenyl)methanesulfonyl chloride
Reactant of Route 3
(3,4-Dimethylphenyl)methanesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
(3,4-Dimethylphenyl)methanesulfonyl chloride
Reactant of Route 5
(3,4-Dimethylphenyl)methanesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
(3,4-Dimethylphenyl)methanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.